molecular formula C18H21NO6 B3260933 (2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone CAS No. 33651-85-3

(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B3260933
CAS No.: 33651-85-3
M. Wt: 347.4 g/mol
InChI Key: RQEQUHUSIBETKG-UHFFFAOYSA-N
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Description

(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone is a chemical compound of significant interest in medicinal chemistry and oncology research. Its structural features, particularly the 3,4,5-trimethoxyphenyl group, are characteristic of potent inhibitors of tubulin polymerization . Compounds sharing this core structural motif have been identified as novel scaffolds for the preparation of antitumor agents that act through binding at the colchicine site of tubulin, a well-validated target for cancer therapy . Research on closely related analogues has demonstrated that such compounds can exhibit substantial antiproliferative activity against a diverse panel of human cancer cell lines, with some derivatives showing IC50 values in the low nanomolar range (e.g., 2.6 to 18 nM) . The presence of the 3,4,5-trimethoxyphenyl acyl group is critical for this biological activity, as modifications to this moiety result in a marked decrease in potency . This methanone is supplied as a high-purity compound for research applications. It is intended for use in investigations focusing on the development of novel vascular disrupting agents, the study of mitotic arrest, and the exploration of structure-activity relationships in tubulin-binding small molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-21-13-8-11(12(19)9-14(13)22-2)17(20)10-6-15(23-3)18(25-5)16(7-10)24-4/h6-9H,19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEQUHUSIBETKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC(=C(C=C2N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with 3,4,5-trimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several classes of (3,4,5-trimethoxyphenyl)methanone derivatives. Below, we compare its features with analogs from diverse heterocyclic and substitution frameworks:

Benzo[b]furan Derivatives ()

Compounds such as (4-Aminobenzo[b]furan-2-yl)(3,4,5-trimethoxyphenyl)methanone (3a) and (5-Aminobenzo[b]furan-2-yl)(3,4,5-trimethoxyphenyl)methanone (3b) share the 3,4,5-trimethoxyphenyl group but replace the amino-dimethoxyphenyl ring with a benzo[b]furan core.

  • Activity : While specific data for the target compound are unavailable, benzo[b]furan derivatives in this class exhibit moderate antitumor activity, with IC₅₀ values in the micromolar range against leukemia cells .

Pyrrole Derivatives ()

Examples include (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (23) and (1-(3-Amino-4-methoxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (46).

  • Substituent Effects: The amino group in these compounds is positioned on the pyrrole ring rather than the phenyl ring.

Thiazole Derivatives ()

Thiazole-based analogs like (4-Amino-2-phenylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (3a) and (4-Amino-2-(3-chlorophenyl)thiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (3e) feature a thiazole ring with aryl substituents.

  • Electron-Withdrawing Groups : Chlorophenyl substituents (e.g., 3e) enhance cytotoxicity, achieving IC₅₀ values of 0.58 µM in prostate cancer models, likely due to increased lipophilicity .
  • Comparison: The target compound’s amino-dimethoxyphenyl group may offer superior solubility over halogenated thiazoles, which often suffer from poor bioavailability .

Pyrazole Derivatives ()

(1-(p-Tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (9c) and its ketoxime derivative (10c) demonstrate exceptional potency (IC₅₀: 0.054–0.16 µM) against lung and gastric cancer cells.

  • Key Advantage : The p-tolyl group in 9c enhances hydrophobic interactions with tubulin’s colchicine-binding site, a feature absent in the target compound .
  • Functionalization: Ketoxime derivatives (e.g., 10c) show improved pharmacokinetics, suggesting that modifying the methanone group in the target compound could optimize activity .

Phenstatin Analogs ()

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) lacks the amino group but retains the trimethoxyphenyl motif.

Biphenyl Derivatives ()

Compounds with 4-hydroxy-3,5-dimethoxyphenyl biphenyl cores outperform 3,4,5-trimethoxyphenyl analogs in tyrosinase inhibition.

  • Hydroxyl vs. Amino Groups: The hydroxyl group in biphenyl derivatives mimics the amino group’s hydrogen-bonding capability in the target compound, suggesting similar optimization strategies .

Biological Activity

(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound with significant potential in biological research. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (2-amino-4,5-dimethoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone. Its molecular formula is C18H21NO6C_{18}H_{21}NO_6, and it features multiple methoxy groups that enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC18H21NO6C_{18}H_{21}NO_6
IUPAC Name(2-amino-4,5-dimethoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone
CAS Number33651-85-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:

  • Inhibit Enzymes : The compound can inhibit enzymes involved in cell proliferation, making it a candidate for anticancer research.
  • Bind to Receptors : Its structure allows it to bind with various receptors, potentially altering their activity and leading to diverse biological effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In studies involving cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), compounds derived from this compound demonstrated cytotoxic effects with IC50 values in the low micromolar range .
  • Mechanisms of Action :
    • Induction of apoptosis through activation of caspases.
    • Cell cycle arrest at the G2/M phase due to disruption of microtubule dynamics .
    • Inhibition of tubulin polymerization .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Various derivatives have been tested against bacterial strains, showing promising inhibitory effects.

Study 1: Anticancer Efficacy

A study published in MDPI examined the efficacy of compounds similar to this compound against several human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis .

Study 2: Molecular Hybridization

Research focused on molecular hybrids that incorporate methoxy groups similar to those found in this compound showed enhanced biological activity compared to their parent compounds. These findings suggest that the structural features of this compound could be optimized for improved therapeutic effects .

Q & A

Q. What are the standard synthetic routes for preparing (2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. A key approach involves reacting 2-amino-4,5-dimethoxyphenol derivatives with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous THF. For example, analogous methanone derivatives were synthesized using benzoyl chlorides with DMAP and pyridine as catalysts, yielding products after purification by recrystallization (melting points: 87–89°C) . Optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to acyl chloride), reaction temperature (0–5°C to prevent side reactions), and solvent purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm methoxy group integration (e.g., 9 methoxy protons for the trimethoxyphenyl group) and aromatic coupling patterns.
  • FT-IR : Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 389.16).
  • Melting Point : Compare with literature values (e.g., 87–89°C for structurally similar methanones) .
    X-ray crystallography is recommended for absolute configuration confirmation, as demonstrated for (4-Methoxyphenyl)(2-methylphenyl)methanone .

Q. How do the electronic properties of methoxy substituents influence the compound’s reactivity?

The 3,4,5-trimethoxyphenyl group is electron-rich due to three methoxy substituents, directing electrophilic substitution to the para position. The 2-amino-4,5-dimethoxyphenyl moiety enhances nucleophilicity at the amino group, enabling reactions like acylation or Schiff base formation. Steric hindrance from methoxy groups may slow down reactions at the ortho positions .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

Key challenges include:

  • Low Solubility : The compound’s high crystallinity in THF necessitates solvent screening (e.g., DMF or DMSO for improved solubility).
  • Byproduct Formation : Excess acyl chloride can lead to diacylated byproducts. Use in situ quenching (e.g., aqueous NaHCO₃) and monitor via TLC .
  • Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) is effective, but column chromatography (silica gel, hexane/EtOAc gradient) may be needed for complex mixtures .

Q. How can computational methods predict the compound’s biological activity or stability?

  • Molecular Docking : Simulate interactions with targets like tubulin (common for trimethoxyphenyl derivatives) using AutoDock Vina.
  • DFT Calculations : Analyze HOMO-LUMO gaps to predict redox stability (e.g., methoxy groups lower HOMO energy, enhancing oxidative stability).
  • MD Simulations : Assess solubility in lipid bilayers, critical for drug delivery studies .

Q. What mechanistic insights explain the use of the Tebbe reagent in modifying similar methanones?

The Tebbe reagent (Cp₂TiCH₂Cl) converts esters to enol ethers via methylenation. For example, 3,4,5-trimethoxybenzoyl esters react with Tebbe reagent in THF to yield vinyl ethers, preserving the methoxy groups. This method avoids strong bases, making it suitable for acid-sensitive substrates .

Q. How can contradictory biological activity data from different assays be resolved?

For instance, if the compound shows high in vitro cytotoxicity but poor in vivo efficacy:

  • Assay Conditions : Verify cell line specificity (e.g., HeLa vs. MCF-7) and serum-free media effects.
  • Metabolic Stability : Perform microsomal stability assays (e.g., CYP450 metabolism of the amino group).
  • SAR Studies : Modify the amino group to a methylamide or urea derivative to enhance stability .

Q. What strategies validate the compound’s crystallographic structure when single crystals are difficult to obtain?

  • Microcrystal Electron Diffraction (MicroED) : Suitable for nanoscale crystals.
  • PXRD : Compare experimental patterns with simulated data from DFT-optimized structures.
  • Solid-State NMR : Resolve methoxy group orientations .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventTHF (anhydrous)
CatalystDMAP (0.1 equiv)
Reaction Temperature0–5°C
PurificationRecrystallization (EtOH/H₂O)

Q. Table 2. Common Analytical Data

TechniqueExpected ResultReference
1H NMR (CDCl₃)δ 3.85 (s, 9H, OCH₃)
HPLC Retention Time8.2 min (C18, MeOH:H₂O 75:25)
Melting Point87–89°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Amino-4,5-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone

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